

Immunohistochemistry for Zharp1-211 treated tissues

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Compound of Interest

Compound Name: Zharp1-211

Cat. No.: B12384314

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With the understanding that "**Zharp1-211**" is likely a reference to the protein SHARP1 (also known as DEC2 or BHLHE41), this document provides detailed application notes and protocols for performing immunohistochemistry (IHC) on tissues treated with substances that may modulate SHARP1 expression or activity.

Application Notes

Introduction to SHARP1

SHARP1 is a member of the basic helix-loop-helix (bHLH) family of transcription factors.[1][2][3][4] It plays a crucial role in a variety of cellular processes, including the regulation of the circadian rhythm, cell cycle control, DNA damage response, and cellular differentiation.[4][5][6][7] SHARP1 can function as a transcriptional repressor by competing for E-box DNA binding sequences or by interacting with other transcription factors and corepressors.[4][7]

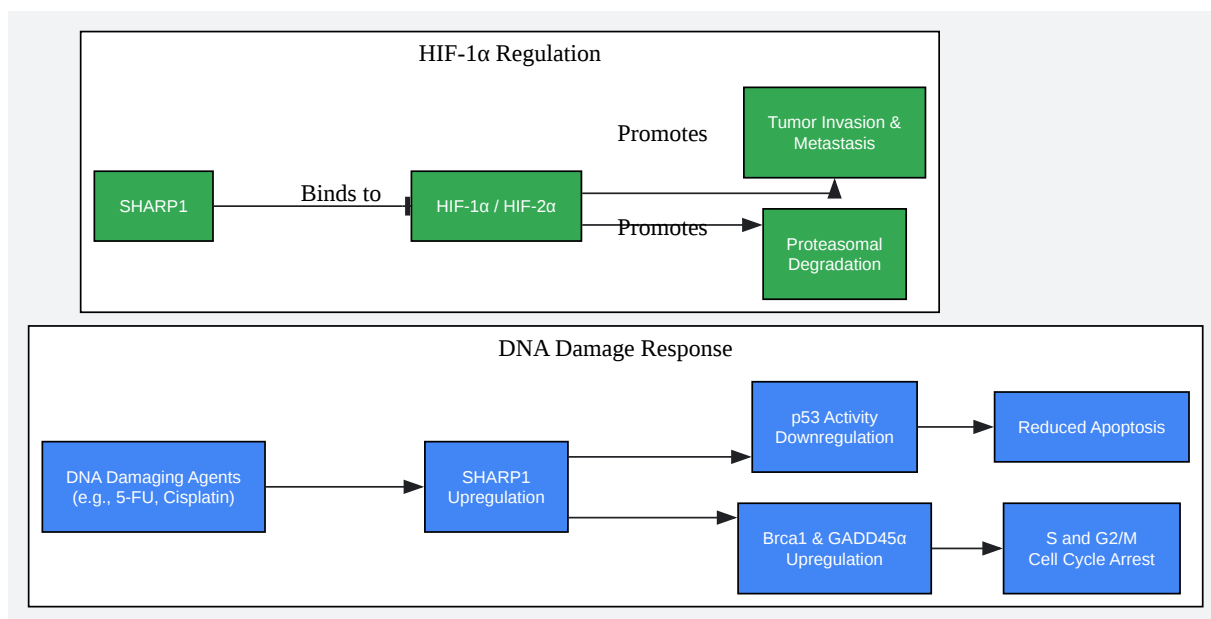
The expression and activity of SHARP1 are implicated in several pathologies. In some contexts, such as triple-negative breast cancer and thyroid cancer, SHARP1 acts as a tumor suppressor.[1][8] Conversely, it has been identified as an oncogenic driver in MLL-AF6 acute myelogenous leukemia.[2] Given its diverse roles, studying the localization and expression levels of SHARP1 in tissue samples via immunohistochemistry is essential for understanding its function in both normal physiology and disease.

SHARP1 Signaling Pathways

SHARP1 is involved in multiple signaling pathways, often acting as a critical regulatory node. Two key pathways are the DNA damage response and the hypoxia-inducible factor (HIF-1 α) signaling pathway.

- **DNA Damage Response:** In response to genotoxic stress, SHARP1 expression is upregulated.^{[5][6]} It can induce cell cycle arrest in the S and G2/M phases, providing time for DNA repair.^{[5][6]} This is achieved, in part, through the upregulation of Brca1 and GADD45 α .^{[5][6]} Furthermore, SHARP1 can attenuate the p53 response to DNA damage, thereby reducing apoptosis in response to certain chemotherapeutic agents.^{[5][6]}
- **HIF-1 α Regulation:** SHARP1 is a key negative regulator of the HIF-1 α and HIF-2 α proteins.^[1] It directly binds to HIFs and promotes their degradation through the proteasome in a manner that is independent of the von Hippel-Lindau (pVHL) tumor suppressor.^[1] By facilitating HIF degradation, SHARP1 can suppress tumor metastasis, particularly in breast cancer.^[1]

Below is a diagram illustrating the central role of SHARP1 in these two critical cellular pathways.



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SHARP1 Signaling in DNA Damage and HIF-1α Regulation.

Detailed Experimental Protocols

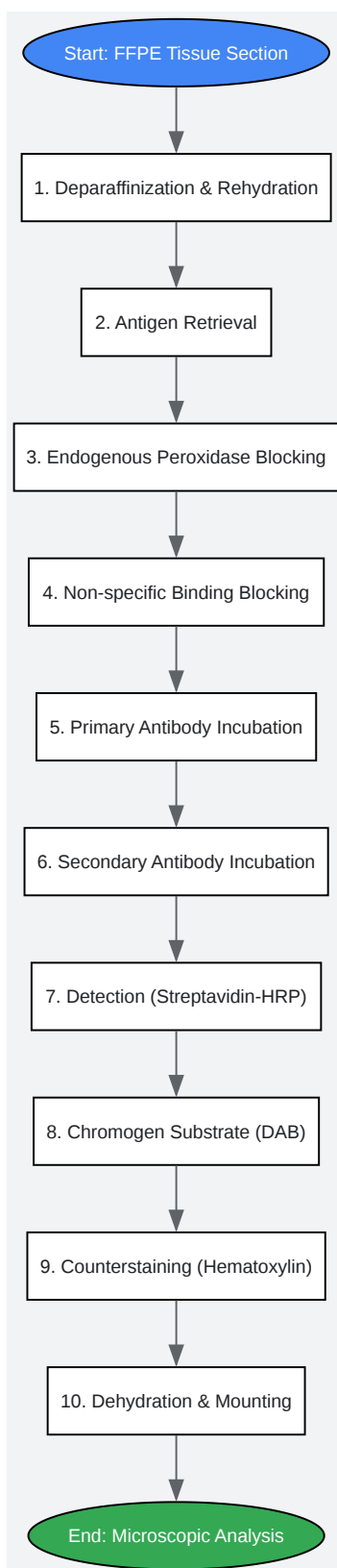
This protocol provides a comprehensive workflow for the immunohistochemical staining of SHARP1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents

- FFPE tissue sections on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 80%, 70%)
- Deionized water

- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody)
- Primary antibody against SHARP1
- Biotinylated secondary antibody
- Streptavidin-HRP reagent
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium
- Coplin jars or staining dishes
- Humidified chamber
- Microwave or water bath for antigen retrieval
- Light microscope

Experimental Workflow Diagram



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Immunohistochemistry Experimental Workflow.

Protocol Steps

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5-10 minutes each.
 - Transfer slides through two changes of 100% ethanol for 5 minutes each.
 - Hydrate through graded ethanol solutions: 95%, 80%, and 70% for 5 minutes each.
 - Rinse with deionized water for 5 minutes.
- Antigen Retrieval:
 - Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
 - Heat the buffer with the slides to a sub-boiling temperature (95-100°C) for 10-20 minutes.
[9]
 - Allow the slides to cool on the benchtop for 30 minutes.[9]
 - Rinse sections with wash buffer (e.g., PBS with 0.1% Tween-20) three times for 5 minutes each.
- Immunostaining:
 - Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
 - Blocking: Apply a blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature in a humidified chamber.[9]
 - Primary Antibody: Remove the blocking solution and apply the diluted primary anti-SHARP1 antibody. Incubate overnight at 4°C in a humidified chamber.[9]
 - Washing: Wash sections in wash buffer three times for 5 minutes each.[9]

- Secondary Antibody: Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[9]
- Washing: Repeat the washing step.
- Detection: Apply Streptavidin-HRP reagent and incubate for 30 minutes at room temperature.[9]
- Washing: Repeat the washing step.
- Visualization and Counterstaining:
 - Apply the DAB substrate solution and monitor for color development (typically 1-10 minutes).
 - Immerse slides in deionized water to stop the reaction.[9]
 - Counterstain with hematoxylin for 1-2 minutes.
 - Rinse with deionized water.
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%, 100%) for 5 minutes each.
 - Clear in two changes of xylene for 5 minutes each.
 - Apply a coverslip with permanent mounting medium.

Data Presentation

The following tables provide recommended starting concentrations and conditions for the IHC protocol. Optimization may be required for specific tissues and experimental setups.

Table 1: Antibody Dilutions and Incubation Parameters

Step	Reagent	Dilution/Concentration	Incubation Time	Incubation Temperature
Primary Antibody	Anti-SHARP1 Polyclonal Antibody	1:100 - 1:500	Overnight	4°C
Secondary Antibody	Biotinylated Goat Anti-Rabbit IgG	1:200 - 1:1000	30-60 minutes	Room Temperature
Detection Reagent	Streptavidin-HRP	Ready-to-use	30 minutes	Room Temperature

*Optimal dilutions should be determined by the user.

Table 2: Reagent and Buffer Compositions

Reagent/Buffer	Composition	pH
10X Tris Buffered Saline (TBS)	24.2 g Tris base, 80 g NaCl in 1 L dH ₂ O	7.6
Wash Buffer (TBS/T)	1X TBS with 0.1% Tween-20	7.6
10 mM Sodium Citrate Buffer	2.94 g Sodium Citrate in 1 L dH ₂ O	6.0
3% Hydrogen Peroxide	10 ml 30% H ₂ O ₂ in 90 ml dH ₂ O	N/A
Blocking Solution	5% Normal Goat Serum in 1X TBS	N/A

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